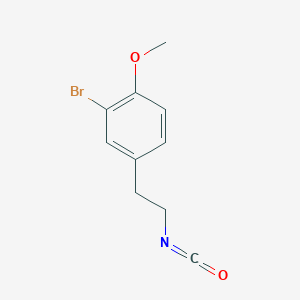
(3-CYANOBUTYL)METHYLDICHLOROSILANE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-CYANOBUTYL)METHYLDICHLOROSILANE can be synthesized through various methods. One common approach involves the reaction of 4-chlorobutyronitrile with dichloromethylsilane under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of butanenitrile, 4-(dichloromethylsilyl)-2-methyl- often involves large-scale reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-CYANOBUTYL)METHYLDICHLOROSILANE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichloromethylsilyl group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Common reagents used in reactions with butanenitrile, 4-(dichloromethylsilyl)-2-methyl- include sodium cyanide, potassium cyanide, and various organometallic reagents . Reaction conditions often involve the use of solvents like ethanol or dimethylformamide and may require heating under reflux .
Major Products Formed
The major products formed from reactions involving butanenitrile, 4-(dichloromethylsilyl)-2-methyl- depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield a variety of silylated nitriles, while addition reactions can produce complex organosilicon compounds .
Scientific Research Applications
(3-CYANOBUTYL)METHYLDICHLOROSILANE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which butanenitrile, 4-(dichloromethylsilyl)-2-methyl- exerts its effects involves the interaction of the dichloromethylsilyl group with various molecular targets. This interaction can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use . The compound’s ability to participate in multiple types of chemical reactions makes it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Butyronitrile: A simpler nitrile compound with the formula C4H7N.
Propyl cyanide: Another nitrile with a similar structure but lacking the silyl group.
(3-Cyanopropyl)methyldichlorosilane: A closely related compound with similar chemical properties.
Uniqueness
(3-CYANOBUTYL)METHYLDICHLOROSILANE is unique due to the presence of the dichloromethylsilyl group, which imparts distinct reactivity and stability compared to other nitriles . This makes it particularly useful in applications requiring specific chemical transformations and properties .
Properties
IUPAC Name |
4-[dichloro(methyl)silyl]-2-methylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2NSi/c1-6(5-9)3-4-10(2,7)8/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEHRYVMJYAQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[Si](C)(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992098 | |
| Record name | 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71550-62-4 | |
| Record name | 4-(Dichloromethylsilyl)-2-methylbutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(dichloromethylsilyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[Dichloro(methyl)silyl]-2-methylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)





![5-Acetamido-2-[[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1598965.png)



![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)
